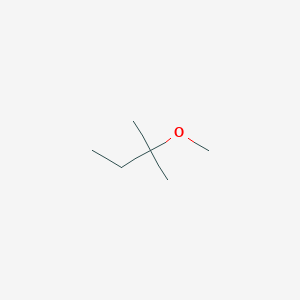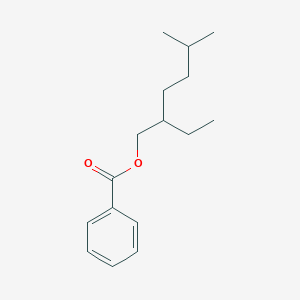![molecular formula C12H19N3O5 B166827 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one CAS No. 135000-71-4](/img/structure/B166827.png)
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one is a chemical compound commonly known as emtricitabine. It belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs) and is used as an antiviral drug for the treatment of HIV-1 infection. Emtricitabine is a potent inhibitor of HIV-1 replication and has been approved by the FDA for use in combination with other antiretroviral drugs.
Mécanisme D'action
Emtricitabine inhibits the reverse transcriptase enzyme of HIV-1, which is essential for the replication of the virus. It acts by competing with the natural substrate, deoxycytidine triphosphate, for incorporation into the viral DNA. Once incorporated, emtricitabine terminates the chain elongation, leading to inhibition of viral replication.
Biochemical and Physiological Effects
Emtricitabine has been shown to have minimal toxicity and is generally well-tolerated by patients. It is rapidly absorbed after oral administration and has a long half-life, allowing for once-daily dosing. Emtricitabine is primarily eliminated through the kidneys, and dose adjustment is required in patients with renal impairment.
Avantages Et Limitations Des Expériences En Laboratoire
Emtricitabine is a valuable tool for studying the replication of HIV-1 in vitro. It is highly effective in inhibiting viral replication and has a low toxicity profile. However, emtricitabine is not effective against other viruses, and its use is limited to HIV-1 infection.
Orientations Futures
The development of new antiviral drugs with improved efficacy and safety profiles remains an important area of research. Several studies are currently underway to investigate the use of emtricitabine in combination with other antiretroviral drugs for the treatment of HIV-1 infection. Additionally, research is being conducted to explore the potential use of emtricitabine for the prevention of HIV transmission in high-risk populations.
Conclusion
Emtricitabine is a potent antiviral drug that is highly effective in the treatment of HIV-1 infection. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Emtricitabine is a valuable tool for studying the replication of HIV-1 in vitro and has the potential for use in the prevention of HIV transmission. Ongoing research in this area will continue to expand our understanding of emtricitabine and its potential applications in the treatment and prevention of HIV-1 infection.
Méthodes De Synthèse
Emtricitabine is synthesized from cytidine, which is a naturally occurring nucleoside. The synthesis involves several steps, including protection of the hydroxyl groups, selective bromination, and coupling with the protected 2'-deoxy-5'-O-DMT-3'-O-nosylcytidine. The final step involves deprotection of the hydroxyl groups to obtain emtricitabine.
Applications De Recherche Scientifique
Emtricitabine has been extensively studied for its antiviral activity against HIV-1. It has been shown to be highly effective in reducing viral load and increasing CD4+ T cell counts in HIV-infected patients. Emtricitabine is also being investigated for its potential use in the prevention of HIV transmission. Studies have shown that emtricitabine, when used in combination with tenofovir, can significantly reduce the risk of HIV transmission in high-risk populations.
Propriétés
Numéro CAS |
135000-71-4 |
|---|---|
Nom du produit |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one |
Formule moléculaire |
C12H19N3O5 |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C12H19N3O5/c1-13-11-7(6-19-2)4-15(12(18)14-11)10-3-8(17)9(5-16)20-10/h4,8-10,16-17H,3,5-6H2,1-2H3,(H,13,14,18)/t8-,9+,10+/m0/s1 |
Clé InChI |
CZRYOFPBYHGRBK-IVZWLZJFSA-N |
SMILES isomérique |
CNC1=NC(=O)N(C=C1COC)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES |
CNC1=NC(=O)N(C=C1COC)C2CC(C(O2)CO)O |
SMILES canonique |
CNC1=NC(=O)N(C=C1COC)C2CC(C(O2)CO)O |
Synonymes |
5-methoxymethyl-N(4)-methyl-2'-deoxycytidine 5-MMMDC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




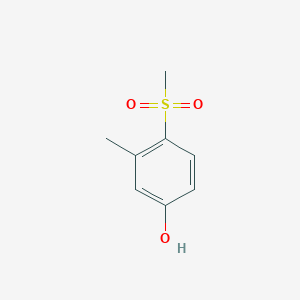
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)

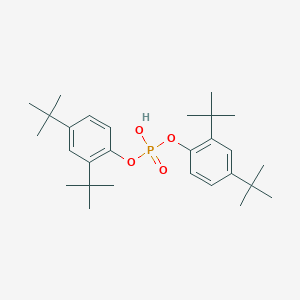
![N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]](/img/structure/B166756.png)
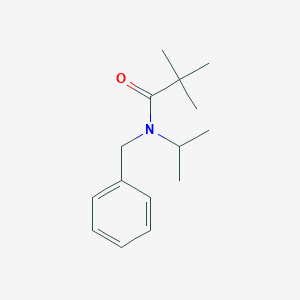

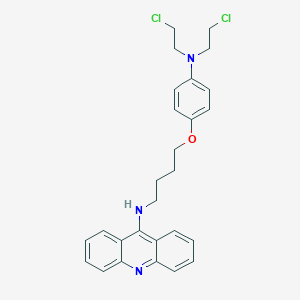
![(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine](/img/structure/B166766.png)
